molecular formula C8H10ClNO2S B7868661 2,4,6-Trimethylpyridine-3-sulfonyl chloride

2,4,6-Trimethylpyridine-3-sulfonyl chloride

Cat. No.: B7868661
M. Wt: 219.69 g/mol
InChI Key: NYBDJVPRNCAKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of heterocycles, specifically heteroaromatics. It consists of a pyridine ring substituted with three methyl groups and a sulfonyl chloride group at the 3-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine-3-sulfonyl chloride can be synthesized through the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sulfur dioxide and chlorine to yield the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned diazotation and sulfonylation reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonyl Thiols: Formed from the reaction with thiols.

    Carboxylic Acids and Aldehydes: Formed from the oxidation of methyl groups.

Scientific Research Applications

2,4,6-Trimethylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the sulfonylation of proteins can alter their function and activity by modifying specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Lacks the sulfonyl chloride group and is primarily used as a solvent and reagent in organic synthesis.

    2,4,6-Trimethylpyridine-3-sulfonic Acid: The sulfonic acid derivative of 2,4,6-Trimethylpyridine-3-sulfonyl chloride, used in similar applications but with different reactivity.

    2,4,6-Trimethylpyridine-3-sulfonamide: Formed by the reaction of this compound with amines, used in pharmaceutical research.

Uniqueness

This compound is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

2,4,6-trimethylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-7(3)8(5)13(9,11)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBDJVPRNCAKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.